molecular formula C15H16ClN3O3 B1678676 2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde CAS No. 114773-20-5

2-Butyl-5-chloro-3-(4-nitro-benzyl)-3h-imidazole-4-carbaldehyde

Cat. No. B1678676
Key on ui cas rn: 114773-20-5
M. Wt: 321.76 g/mol
InChI Key: MXOCRZVWJNLURA-UHFFFAOYSA-N
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Patent
US05155118

Procedure details

A mixture of 1 g of 1-(4-nitrobenzyl)-2-butyl-4-chloro-5-hydroxymethyl imidazole and 5 g of activated MnO2 in CH2Cl2 was stirred at room temperature for 16 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to give a thick oil which was purified by flash column chromatography on silica gel (Hexane:ethyl acetate=1.5:1 elution). The desired compound was obtained as a colorless solid, 0.76 g; m.p. 88°-89°; NMR (200 MHz, CDCl3): δ 9.74 (2, 1 h); 5.64 (s, 2H); 2.63 (t, 3H, J=7.4 Hz); 1.68 (m, 2H); 1.34 (m, 2H); 0.89 (t, 3H, J=7.3 Hz).
Name
1-(4-nitrobenzyl)-2-butyl-4-chloro-5-hydroxymethyl imidazole
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:22]=[CH:21][C:7]([CH2:8][N:9]2[C:13]([CH2:14][OH:15])=[C:12]([Cl:16])[N:11]=[C:10]2[CH2:17][CH2:18][CH2:19][CH3:20])=[CH:6][CH:5]=1)([O-:3])=[O:2]>C(Cl)Cl.O=[Mn]=O>[N+:1]([C:4]1[CH:22]=[CH:21][C:7]([CH2:8][N:9]2[C:13]([CH:14]=[O:15])=[C:12]([Cl:16])[N:11]=[C:10]2[CH2:17][CH2:18][CH2:19][CH3:20])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
1-(4-nitrobenzyl)-2-butyl-4-chloro-5-hydroxymethyl imidazole
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(CN2C(=NC(=C2CO)Cl)CCCC)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
5 g
Type
catalyst
Smiles
O=[Mn]=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to give a thick oil which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (Hexane:ethyl acetate=1.5:1 elution)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(CN2C(=NC(=C2C=O)Cl)CCCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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